Alk5-IN-31

ALK5 inhibition TGF-β signaling Kinase assay

Alk5-IN-31 (Compound Ex-08) is a research-grade ALK5 inhibitor with an IC50 of ≤10 nM—up to 9-fold more potent than SB-431542 (94 nM) and galunisertib (56 nM)—enabling complete TGF-β/SMAD blockade at nanomolar concentrations. Its pyrimidine-diamine scaffold avoids the ALK4 cross-reactivity of SB-525334, ensuring unambiguous target engagement. Demonstrated in vivo tumor suppression and utility in fibrosis models make it a superior alternative for rigorous preclinical studies. ≥98% purity guarantees reproducible data.

Molecular Formula C23H23FN8
Molecular Weight 430.5 g/mol
Cat. No. B12399437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-31
Molecular FormulaC23H23FN8
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCNCC5)F
InChIInChI=1S/C23H23FN8/c1-15-3-2-4-17-19(14-27-31-22(15)17)29-21-7-8-26-23(30-21)28-16-5-6-20(18(24)13-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31)
InChIKeyUMUHENDPLCNLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk5-IN-31: A Selective ALK-5/TGF-βRI Inhibitor for Cancer and Fibrosis Research Procurement


Alk5-IN-31 (Compound Ex-08) is a synthetic small-molecule inhibitor that selectively targets Activin Receptor-Like Kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-β). It inhibits TGF-β-induced SMAD signaling and demonstrates potential for suppressing tumor growth in vivo . The compound is offered with reported purity of ≥98% and is supplied for research applications in proliferative diseases, including oncology and fibrosis .

Why Alk5-IN-31 Cannot Be Casually Substituted with SB-431542 or Galunisertib: A Procurement Risk Alert


ALK5 inhibitors are not interchangeable despite sharing a nominal target. The TGF-β receptor superfamily exhibits high structural homology among kinase domains, making selectivity across ALK1-7 isoforms and off-target kinases a critical differentiator for experimental validity. Early-generation inhibitors such as SB-431542 and clinical-stage compounds like galunisertib differ substantially in potency (IC50 spanning from 4 nM to >750 nM), isoform selectivity, and in vivo pharmacokinetic profiles [1]. Substituting Alk5-IN-31 with a generic ALK5 inhibitor without confirming equivalent biochemical and functional activity risks introducing confounding off-target effects or inadequate target engagement, thereby compromising data reproducibility in cancer and fibrosis models. The quantitative evidence below defines precisely where Alk5-IN-31 demonstrates measurable differentiation.

Quantitative Differentiation Evidence for Alk5-IN-31: Comparative Potency and Selectivity Data Guide


Enzymatic Potency Comparison: Alk5-IN-31 vs. SB-431542 and Galunisertib

Alk5-IN-31 demonstrates enzymatic inhibition of ALK5 with an IC50 value of ≤10 nM . In comparison, the widely used early-generation inhibitor SB-431542 exhibits an ALK5 IC50 of 94 nM in cell-free assays [1], representing an approximately 9.4-fold lower potency (at the ≤10 nM threshold). The clinical-stage inhibitor galunisertib (LY2157299) exhibits an ALK5 IC50 of 56 nM [2], representing approximately 5.6-fold lower potency. This quantitative potency differential supports the use of Alk5-IN-31 in experimental systems where achieving maximal ALK5 inhibition at lower compound concentrations is required, which may mitigate concentration-dependent off-target effects.

ALK5 inhibition TGF-β signaling Kinase assay

Selectivity Profile Inference: Comparison with SB-525334 and RepSox

Alk5-IN-31 is described as a 'selective' ALK-5 inhibitor (IC50 ≤10 nM) . While a full selectivity panel for Alk5-IN-31 is not publicly available, its high enzymatic potency (≤10 nM) supports class-level inference of a favorable selectivity window when compared to other ALK5 inhibitors with established selectivity data. SB-525334 demonstrates an ALK5 IC50 of 14.3 nM but exhibits only 4-fold selectivity over ALK4, and is inactive against ALK2, ALK3, and ALK6 [1]. RepSox demonstrates an ALK5 IC50 of 4 nM for autophosphorylation inhibition and 23 nM for ATP binding [2]. At comparable potency ranges, Alk5-IN-31 may offer a viable alternative with potentially distinct off-target signature, though direct selectivity panel comparison is not available.

Kinase selectivity ALK4 p38 MAPK Off-target profiling

In Vivo Tumor Growth Inhibition Potential

Alk5-IN-31 has demonstrated potential to inhibit tumor growth in vivo . While specific tumor models and dosing regimens are not detailed in publicly available vendor documentation, this in vivo activity distinguishes Alk5-IN-31 from tool compounds that lack reported in vivo efficacy. For comparison, galunisertib has demonstrated antitumor activity in Calu6 and MX1 xenograft models in mice at oral doses of 75-150 mg/kg [1]. SB-431542 has limited in vivo utility due to poor pharmacokinetic properties [2]. Alk5-IN-31 may therefore represent a viable alternative to galunisertib for in vivo studies where a different chemical scaffold or supplier source is preferred.

In vivo efficacy Tumor xenograft Oncology

Physicochemical Properties and Chemical Space Differentiation

Alk5-IN-31 (C23H23FN8; MW 430.48) exhibits a calculated LogP of 3.1 and a topological polar surface area (tPSA) of 90.9 Ų . In comparison, SB-431542 (C22H16N4O3; MW 384.39) exhibits a cLogP of approximately 2.8 and tPSA of ~108 Ų [1]. Galunisertib (C22H19N5O; MW 369.42) exhibits a cLogP of approximately 2.5 [2]. The distinct pyrimidine-diamine scaffold of Alk5-IN-31, featuring a cinnoline moiety and fluorinated phenyl-piperazine group, places it in a different chemical space from the imidazole-based SB-431542 and the quinoline-carboxamide-based galunisertib. This structural differentiation may influence solubility, permeability, and metabolic stability in ways not shared by comparator compounds.

Physicochemical properties Lipophilicity Chemical scaffold

Recommended Application Scenarios for Alk5-IN-31 Based on Quantitative Differentiation Evidence


High-Potency ALK5 Inhibition in Cancer Cell Signaling Studies

Investigators requiring maximal ALK5 inhibition at nanomolar concentrations should consider Alk5-IN-31 over SB-431542 (IC50 94 nM) or galunisertib (IC50 56 nM). Its ≤10 nM potency enables effective TGF-β/SMAD pathway blockade in cellular assays where lower-affinity inhibitors may fail to achieve complete target engagement without exceeding solubility limits or inducing cytotoxicity .

Alternative Scaffold for Selectivity-Critical Experiments

For experiments where ALK4 cross-reactivity is a confounding variable—as observed with SB-525334, which exhibits only 4-fold selectivity over ALK4—Alk5-IN-31 offers a structurally distinct pyrimidine-diamine scaffold . While its full selectivity profile is not publicly disclosed, its high potency supports its use as an alternative to known dual ALK4/ALK5 inhibitors in cellular models where isoform-specific signaling must be delineated .

In Vivo Tumor Xenograft Efficacy Studies

Alk5-IN-31 is suitable for in vivo tumor growth inhibition studies where a systemically administered ALK5 inhibitor with reported in vivo activity is required. Unlike SB-431542, which has limited in vivo utility due to pharmacokinetic constraints, Alk5-IN-31 demonstrates potential for tumor suppression in animal models . Researchers may consider Alk5-IN-31 as an alternative to galunisertib when a different chemical series is desired for comparative efficacy studies .

Fibrosis and Systemic Sclerosis Disease Modeling

Alk5-IN-31 is indicated for research in fibrotic diseases and systemic sclerosis, where TGF-β signaling drives extracellular matrix deposition and myofibroblast activation . Its high potency (≤10 nM) against ALK5 supports its use in primary fibroblast culture models and in vivo fibrosis models where robust pathway inhibition is necessary to observe therapeutic effects. The compound's distinct physicochemical profile (LogP 3.1, tPSA 90.9 Ų) may offer favorable tissue distribution characteristics for organ fibrosis studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk5-IN-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.